molecular formula C12H22N2O2 B1463363 cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid CAS No. 1208332-61-9

cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid

Cat. No.: B1463363
CAS No.: 1208332-61-9
M. Wt: 226.32 g/mol
InChI Key: MBVYOPHPWIAIAI-WDEREUQCSA-N
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Description

cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid: is a chemical compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperazine with a cyclohexanecarboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities for research purposes .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound in the study of enzyme-substrate interactions and receptor binding studies .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes. Its piperazine moiety is known to enhance the pharmacokinetic properties of drug candidates .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals .

Mechanism of Action

The mechanism of action of cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with G-protein coupled receptors (GPCRs), modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism and gene expression .

Comparison with Similar Compounds

Uniqueness: cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid is unique due to the presence of both the piperazine and cyclohexanecarboxylic acid moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVYOPHPWIAIAI-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCC[C@@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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